molecular formula C9H6N2O B8792510 4-Methoxyisophthalonitrile CAS No. 22433-92-7

4-Methoxyisophthalonitrile

Cat. No.: B8792510
CAS No.: 22433-92-7
M. Wt: 158.16 g/mol
InChI Key: FKYJRTADEPVQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyisophthalonitrile is a substituted isophthalonitrile derivative featuring a methoxy group (-OCH₃) and two nitrile (-CN) groups on an aromatic ring. This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting methyllysine reader proteins like Spindlin .

Properties

CAS No.

22433-92-7

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4-methoxybenzene-1,3-dicarbonitrile

InChI

InChI=1S/C9H6N2O/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,1H3

InChI Key

FKYJRTADEPVQIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties :

  • NMR data (¹H and ¹³C) confirm substituent positions and purity (>95% by UPLC) .

Comparison with Structural Analogs

The following table summarizes key structural analogs of 4-Methoxyisophthalonitrile, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Synthesis References
This compound Not reported C₉H₅N₂O Methoxy, two nitriles ~161.15 Inhibitor synthesis (e.g., Spindlin)
4-Methoxybenzonitrile 874-90-8 C₈H₇NO Methoxy, one nitrile 133.15 Unknown (industrial intermediate)
4-Hydroxy-2,5,6-trichloroisophthalonitrile 28343-61-5 C₈HCl₃N₂O Hydroxy, three chloro, two nitriles 251.42 Materials engineering (polar frameworks)
4-Methylisophthalonitrile 1943-88-0 C₉H₆N₂ Methyl, two nitriles 142.16 Research (lipophilic building block)
4-Phenoxyphthalonitrile 38791-62-7 C₁₄H₈N₂O Phenoxy, two nitriles 220.23 Polymer R&D (phthalocyanine precursors)
5-(m-Tolyloxy)isophthalonitrile 188998-47-2 C₁₅H₉N₂O m-Tolyloxy, two nitriles 233.25 High-similarity analog (unspecified use)

Substituent Effects on Reactivity and Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methoxy group in this compound is electron-donating, enhancing ring electrophilicity for nucleophilic substitutions, whereas chloro groups in 4-Hydroxy-2,5,6-trichloroisophthalonitrile increase reactivity in SNAr (nucleophilic aromatic substitution) reactions .
    • Methyl groups (e.g., 4-Methylisophthalonitrile) impart lipophilicity, favoring organic-phase reactions .
  • Steric and Solubility Considerations: Bulky substituents like phenoxy (4-Phenoxyphthalonitrile) reduce solubility in polar solvents but enhance thermal stability in polymer matrices . Hydroxy groups (e.g., 4-Hydroxy-2,5,6-trichloroisophthalonitrile) increase polarity, improving aqueous compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.